
3,4-Dichloro-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dichloro-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole is a synthetic organic compound that belongs to the class of indazoles. Indazoles are heterocyclic aromatic compounds that have a wide range of applications in medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole typically involves the following steps:
Formation of the Indazole Core: This can be achieved through cyclization reactions involving hydrazines and ortho-substituted aromatic compounds.
Introduction of Chlorine Atoms: Chlorination reactions using reagents like thionyl chloride or N-chlorosuccinimide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Reduction: Reduction reactions might target the chlorine atoms or the indazole core.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the chlorine atoms or other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydride or alkyl halides for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used but could include various substituted indazoles or boronate esters.
科学的研究の応用
Medicinal Chemistry: As a scaffold for drug development, particularly in targeting kinases or other enzymes.
Materials Science: As a building block for the synthesis of polymers or other advanced materials.
Biology: As a probe for studying biological pathways or as a potential therapeutic agent.
作用機序
The mechanism of action would depend on the specific application but could involve:
Molecular Targets: Enzymes, receptors, or other proteins.
Pathways Involved: Signal transduction pathways, metabolic pathways, or other cellular processes.
類似化合物との比較
Similar Compounds
3,4-Dichloro-2-methylindazole: Lacks the boronate ester group.
2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole: Lacks the chlorine atoms.
3,4-Dichloro-2-methyl-2H-indazole: Lacks the boronate ester group.
Uniqueness
The presence of both chlorine atoms and the boronate ester group makes 3,4-Dichloro-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole unique, potentially offering distinct reactivity and applications compared to similar compounds.
特性
分子式 |
C14H17BCl2N2O2 |
|---|---|
分子量 |
327.0 g/mol |
IUPAC名 |
3,4-dichloro-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole |
InChI |
InChI=1S/C14H17BCl2N2O2/c1-13(2)14(3,4)21-15(20-13)8-6-7-9-10(11(8)16)12(17)19(5)18-9/h6-7H,1-5H3 |
InChIキー |
GNQBSBMKGWNJLI-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C3=C(N(N=C3C=C2)C)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


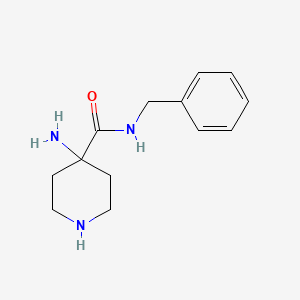
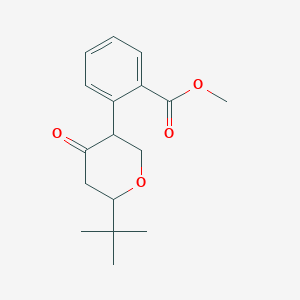

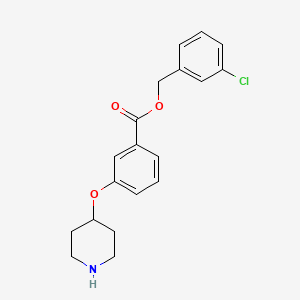
![N'-[(4-nitrophenyl)methyl]propane-1,3-diamine](/img/structure/B13888519.png)
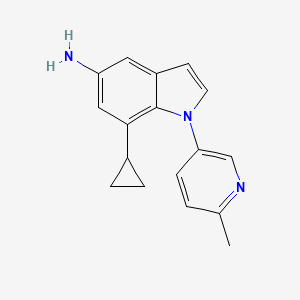
![1-Bromo-3-(oxolan-3-yl)imidazo[1,5-a]pyrazin-8-amine](/img/structure/B13888524.png)

![[(1R)-1-chloro-2-methylpropyl] carbonochloridate](/img/structure/B13888536.png)
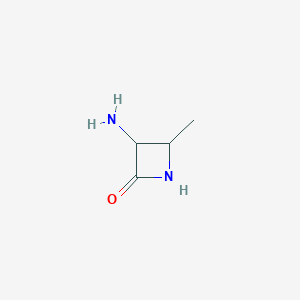


![N-[2-(4-methylsulfonylphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]acetamide](/img/structure/B13888560.png)

